

A Technical Guide to Ethyl (R)-3-hydroxybutyrate: Synonyms, Synthesis, and Cellular Roles

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Compound of Interest

Compound Name: Ethyl (R)-3-hydroxybutyrate

Cat. No.: B162798

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Abstract

Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its stereospecific nature makes it a critical starting material for producing enantiomerically pure drugs. This technical guide provides a comprehensive overview of the synonyms and alternative names for **Ethyl (R)-3-hydroxybutyrate**, detailed experimental protocols for its synthesis, a summary of quantitative data from various synthetic methods, and an exploration of the signaling pathways influenced by its metabolic product, (R)-3-hydroxybutyrate.

Synonyms and Alternative Names

Ethyl (R)-3-hydroxybutyrate is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms and Alternative Names for **Ethyl (R)-3-hydroxybutyrate**

Synonym/Alternative Name	Identifier
Ethyl (R)-3-hydroxybutanoate	IUPAC Name
(R)-(-)-3-Hydroxybutyric acid ethyl ester	Synonym
Ethyl (3R)-3-hydroxybutanoate	Synonym
Butanoic acid, 3-hydroxy-, ethyl ester, (3R)-	Synonym
(R)-Ethyl 3-hydroxybutyrate	Common Name
(R)-3-Hydroxybutyric acid ethyl ester	Synonym
Ethyl R-(-)-3-hydroxybutyrate	Synonym
CAS Number	24915-95-5

Synthesis of Ethyl (R)-3-hydroxybutyrate:

Quantitative Data

The asymmetric synthesis of **Ethyl (R)-3-hydroxybutyrate** is most commonly achieved through the biocatalytic reduction of ethyl acetoacetate. Various microorganisms and isolated enzymes are employed for this conversion, each with distinct performance metrics. Table 2 summarizes quantitative data from several biocatalytic approaches.

Table 2: Quantitative Data for the Biocatalytic Synthesis of **Ethyl (R)-3-hydroxybutyrate**

Biocatalyst	Substrate Concentration	Reaction Time (h)	Yield (%)	Enantiomeric Excess (e.e., %)	Reference
Saccharomyces cerevisiae (Baker's Yeast)	15 g/L	72	69	85	[1]
Recombinant E. coli with ADH	High	Not specified	High	>99	[2]
Paracoccus denitrificans	150 mM	8	32.7	98.9	[3]
Recombinant E. coli in IL-buffer	325 g/L	10	>99	>99	[4]

Note: ADH = Alcohol Dehydrogenase, IL = Ionic Liquid. Data is compiled from various research articles and may have been obtained under different experimental conditions.

Experimental Protocols

Biocatalytic Reduction of Ethyl Acetoacetate using *Saccharomyces cerevisiae* (Baker's Yeast)

This protocol describes a common laboratory-scale method for the synthesis of (S)-ethyl 3-hydroxybutanoate, which can be adapted for the (R)-enantiomer by selecting a different yeast strain or enzyme with the desired stereoselectivity. For producing the (R)-enantiomer, a specific reductase is often required.

Materials:

- Baker's yeast (*Saccharomyces cerevisiae*)
- Sucrose

- Ethyl acetoacetate
- Water
- Diatomaceous earth (Celite®)
- Ethyl ether
- Magnesium sulfate

Procedure:

- In a flask, dissolve 300 g of sucrose in 1.6 L of tap water.
- Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour at approximately 30°C.
- Add 20.0 g of ethyl acetoacetate to the fermenting yeast suspension and continue stirring at room temperature for 24 hours.
- Prepare a solution of 200 g of sucrose in 1 L of warm (approx. 40°C) tap water and add it to the reaction mixture.
- One hour later, add another 20.0 g of ethyl acetoacetate.
- Continue stirring for an additional 50-60 hours at room temperature. Monitor the reaction progress by gas chromatography.
- Once the reaction is complete, add 80 g of Celite® and filter the mixture through a sintered-glass funnel.
- Wash the filtrate with 200 mL of water.
- Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.
- Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.
- Purify the crude product by fractional distillation to obtain ethyl 3-hydroxybutanoate.[5][6]

Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This approach combines chemical and enzymatic methods to achieve high yields of the desired enantiomer.

General Principle:

- A racemic mixture of an alcohol is oxidized to a prochiral ketone using a chemical catalyst.
- The resulting ketone is then stereoselectively reduced to the desired chiral alcohol using a specific alcohol dehydrogenase (ADH).^{[3][7]}

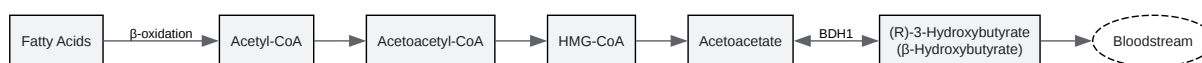
This method allows for the theoretical conversion of 100% of the starting racemic material into the desired enantiomer.

Signaling Pathways and Biological Relevance

Ethyl (R)-3-hydroxybutyrate itself is not known to be a direct signaling molecule. However, it serves as a metabolic precursor to (R)-3-hydroxybutyrate, also known as β -hydroxybutyrate, which is a ketone body with significant signaling functions.^{[8][9]}

Ketone Body Metabolism

During periods of low glucose availability, such as fasting or a ketogenic diet, the liver produces ketone bodies from fatty acids. This process is called ketogenesis. The primary ketone bodies are acetoacetate and β -hydroxybutyrate. These molecules are then released into the bloodstream and utilized by extrahepatic tissues as an alternative energy source.



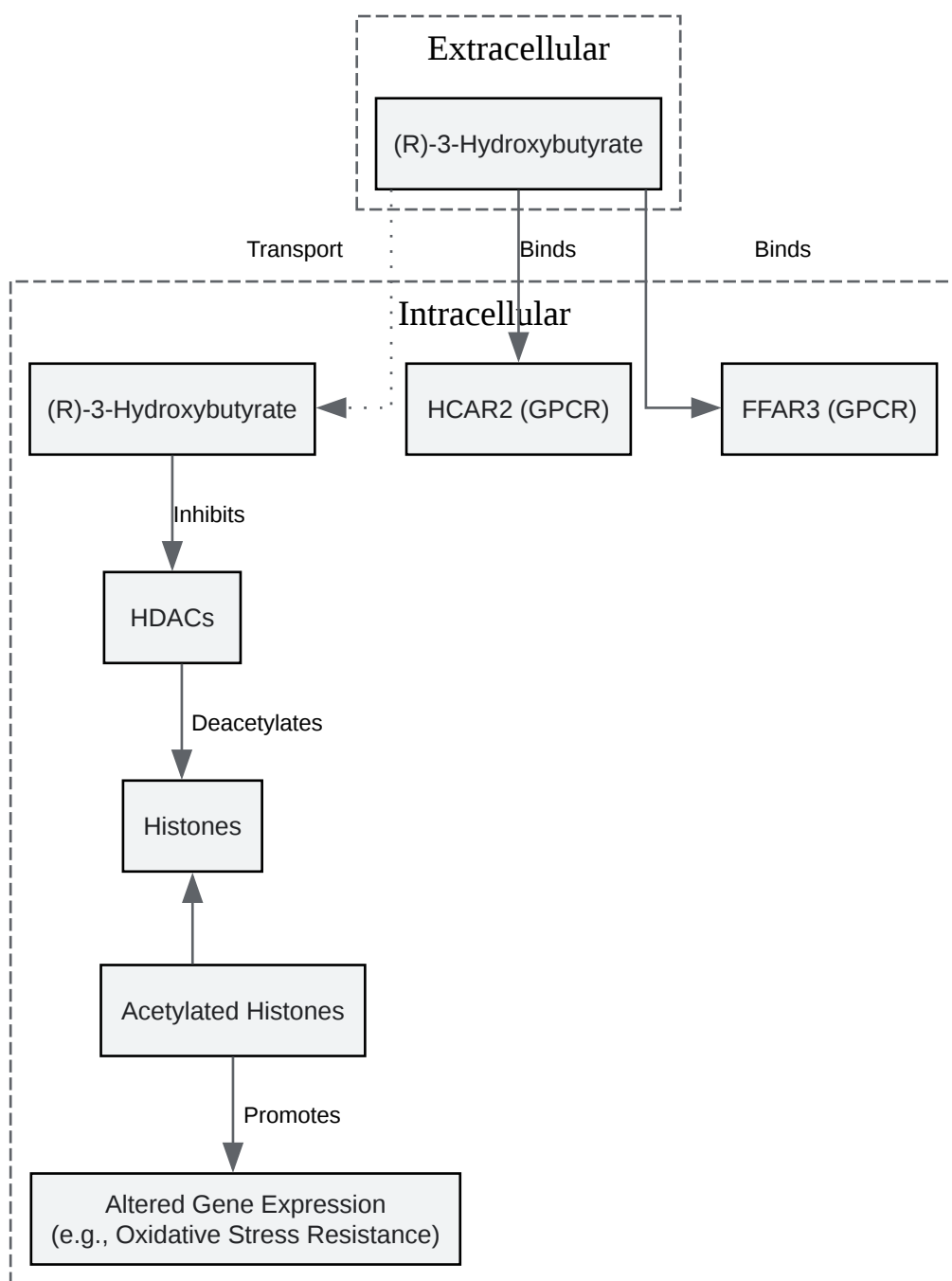
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Caption: Hepatic ketogenesis pathway.

Signaling Functions of (R)-3-hydroxybutyrate

Beyond its role as an energy substrate, (R)-3-hydroxybutyrate acts as a signaling molecule, influencing various cellular processes.

- **G-Protein Coupled Receptor (GPCR) Agonist:** (R)-3-hydroxybutyrate is a ligand for the hydroxycarboxylic acid receptor 2 (HCAR2) and the free fatty acid receptor 3 (FFAR3).^{[4][9]} Activation of these receptors can lead to anti-inflammatory effects and modulation of sympathetic nervous system activity.
- **Histone Deacetylase (HDAC) Inhibition:** (R)-3-hydroxybutyrate is an endogenous inhibitor of class I histone deacetylases (HDACs).^[10] By inhibiting HDACs, it promotes histone acetylation, leading to changes in gene expression that are associated with protection against oxidative stress.



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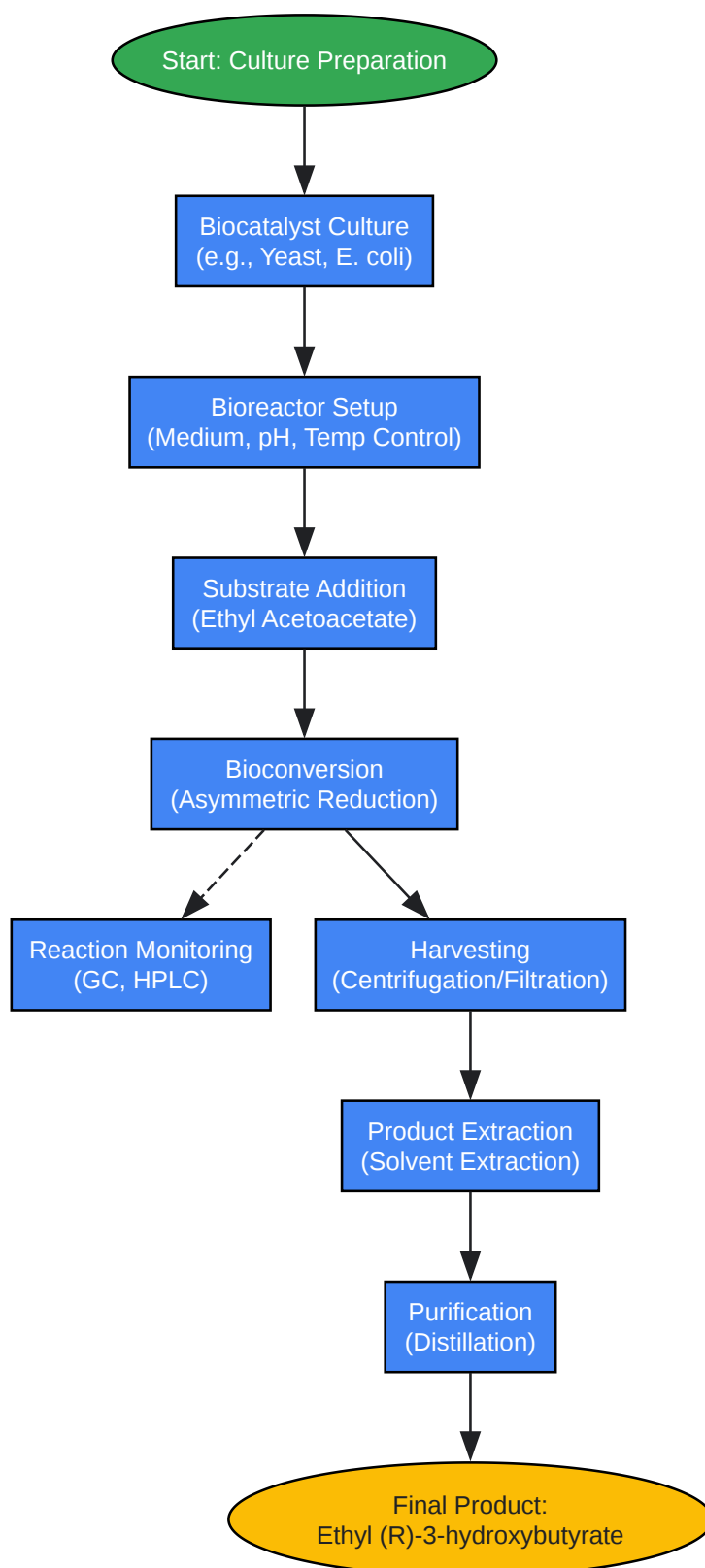
Caption: Signaling roles of (R)-3-hydroxybutyrate.

Experimental and Synthetic Workflows

The production of enantiomerically pure **Ethyl (R)-3-hydroxybutyrate** often involves a multi-step process, particularly in biocatalytic and chemoenzymatic approaches.

Generalized Workflow for Biocatalytic Synthesis

This workflow outlines the key stages in producing **Ethyl (R)-3-hydroxybutyrate** using a whole-cell biocatalyst.

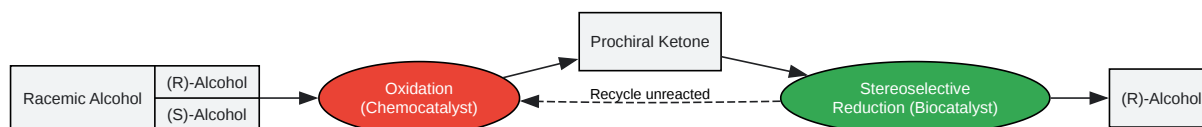


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Caption: Biocatalytic synthesis workflow.

Chemoenzymatic Deracemization Workflow

This logical diagram illustrates the process of converting a racemic mixture into a single enantiomer.



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Caption: Chemoenzymatic deracemization process.

Conclusion

Ethyl (R)-3-hydroxybutyrate is a cornerstone chiral intermediate with significant applications in the pharmaceutical and chemical industries. Understanding its nomenclature, efficient synthetic routes, and the biological roles of its metabolites is crucial for researchers and developers in these fields. The biocatalytic production of this compound offers a green and highly selective alternative to traditional chemical synthesis. Furthermore, the signaling functions of its metabolic product, (R)-3-hydroxybutyrate, open up new avenues for therapeutic interventions in a range of diseases. This guide provides a foundational resource for professionals working with this important chiral molecule.

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